molecular formula C19H17FN4O B2619800 7-[(4-fluorobenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1775403-99-0

7-[(4-fluorobenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2619800
CAS No.: 1775403-99-0
M. Wt: 336.37
InChI Key: LUSXYCBPOFCTTL-UHFFFAOYSA-N
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Description

7-[(4-fluorobenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, a phenyl group, and a dihydropyrazolopyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-fluorobenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core dihydropyrazolopyrazinone structure, followed by the introduction of the fluorobenzyl and phenyl groups through nucleophilic substitution and coupling reactions. Common reagents used in these reactions include fluorobenzyl chloride, phenylboronic acid, and various catalysts such as palladium on carbon (Pd/C) and copper(I) iodide (CuI). The reaction conditions often involve elevated temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(4-fluorobenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas (H2) and palladium catalysts can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.

    Reduction: H2 gas with Pd/C or other metal catalysts under atmospheric or elevated pressures.

    Substitution: NaH, alkyl halides, and other nucleophiles under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 7-[(4-fluorobenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 7-[(4-fluorobenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity, while the dihydropyrazolopyrazinone core facilitates its activity. This compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(4-chlorobenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
  • 7-[(4-methylbenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
  • 7-[(4-bromobenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Uniqueness

The uniqueness of 7-[(4-fluorobenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one lies in its fluorobenzyl group, which imparts distinct electronic and steric properties. This enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

7-[(4-fluorophenyl)methylamino]-2-phenyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O/c20-15-8-6-13(7-9-15)11-21-18-12-22-19(25)17-10-16(23-24(17)18)14-4-2-1-3-5-14/h1-10,18,21H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSXYCBPOFCTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=CC(=N2)C3=CC=CC=C3)C(=O)N1)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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